Methyl camphorate

Description

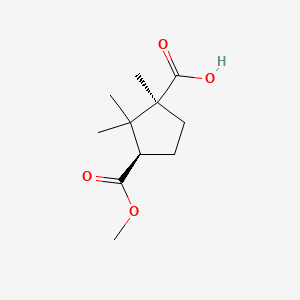

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNNTVXOZWMVGX-WRWORJQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H](C1(C)C)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26252-15-3, 219496-46-5 | |

| Record name | Methyl camphorate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl camphorate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219496465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CAMPHORATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0T7I1N0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CAMPHORATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J40EV4V2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Camphorate

Stereoselective and Enantiospecific Synthesis of Methyl Camphorate and its Analogs

The controlled synthesis of specific stereoisomers of methyl camphorate and related compounds is paramount for their application in various fields of chemical science. This is achieved through methodologies that leverage chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches in Camphorate Derivatization

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The rigid bicyclic framework of camphor (B46023) makes its derivatives excellent candidates for such auxiliaries. These auxiliaries enforce a high degree of facial selectivity in reactions due to steric hindrance, guiding the approach of reagents to one side of the molecule. iupac.org

A prominent example is Oppolzer's camphorsultam, which is derived from camphorsulfonic acid. iupac.orgwikipedia.org While not directly used in the synthesis of the simple methyl camphorate ester, the principles of its application in controlling stereochemistry are directly relevant to the derivatization of the camphorate skeleton. For instance, N-enoyl derivatives of camphorsultam undergo highly selective Diels-Alder additions, 1,4-additions, and dihydroxylations. iupac.org The auxiliary is later cleaved under mild conditions to yield the chiral product, and the auxiliary can often be recovered.

Another recently developed camphor-derived auxiliary is CAMDOL, a camphor-diol chiral auxiliary. This auxiliary has demonstrated excellent stereocontrol in the α-functionalization of attached phosphonates, achieving high diastereoselectivity in reactions like α-azidation. acs.org Such strategies could be adapted for the stereocontrolled functionalization of the carbon backbone of methyl camphorate.

Table 1: Examples of Camphor-Derived Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Reaction Type | Substrate Class | Typical Diastereoselectivity (d.r.) |

|---|---|---|---|

| Oppolzer's Camphorsultam | Aldol Reaction | N-Acylsultams | >95:5 |

| Oppolzer's Camphorsultam | Michael Addition | N-Methacryloylsultam | High |

| Oppolzer's Camphorsultam | Diels-Alder Reaction | N-Enoylsultams | >98:2 |

| CAMDOL | α-Azidation | Phosphonates | up to >99:1 |

Asymmetric Catalysis and Organocatalysis in Methyl Camphorate Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Camphor-derived molecules are frequently used as chiral ligands in metal-based catalysis or as standalone organocatalysts. researchgate.net

Camphor-based pyridine (B92270) ligands have been successfully employed in various asymmetric reactions, including carbonyl additions with organozinc reagents and hydrogenations. researchgate.netrsc.org These ligands coordinate to a metal center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate. For instance, camphor-derived pyridyl alcohols have been used to catalyze the addition of diethylzinc (B1219324) to aldehydes with moderate to good enantioselectivity (up to 85% ee). ukzn.ac.za

In the realm of organocatalysis, which avoids the use of metals, camphor derivatives have also proven valuable. Bifunctional organocatalysts, often containing a camphor scaffold linked to a proline or thiourea (B124793) moiety, can activate both the nucleophile and the electrophile simultaneously. researchgate.net These catalysts have been effective in promoting asymmetric Michael reactions, with some camphor-1,3-diamine-derived squaramide organocatalysts achieving excellent enantioselectivities (up to >99% ee). researchgate.net

Table 2: Application of Camphor-Derived Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction | Enantioselectivity (ee) |

|---|---|---|

| Camphor-derived Pyridyl Alcohol Ligand (with Zn(OTf)₂) | Henry (Nitroaldol) Reaction | up to 56% |

| Camphor-derived Pyridyl Alcohol Ligand (with Cu(OTf)₂) | Diels-Alder Reaction | up to 43% |

| Camphor-derived Squaramide Organocatalyst | Michael Addition | >99% |

| Pyrrolidinyl-camphor Organocatalyst | Michael Addition | up to 95% |

Functionalization and Derivatization Strategies for the Methyl Camphorate Skeleton

Modifying the core structure of methyl camphorate allows for the synthesis of a diverse range of analogs with potentially new properties. These modifications can be targeted to specific positions on the molecule through regioselective reactions.

Regioselective Modifications and Substitutions

The camphor skeleton has several carbon atoms that can be functionalized, but their reactivity is influenced by the steric and electronic environment. Recent developments in C-H functionalization provide new ways to derivatize the camphor framework in a selective and predictable manner. nih.gov

Historically, functionalization has often relied on rearrangements of the bornane skeleton. nih.gov However, direct C-H functionalization is a more efficient approach. For example, kinetic methylation of camphor enolates preferentially yields the 3-exo-methyl derivative. The exo/endo diastereoselectivity of this reaction is dependent on the metal counterion of the enolate. researchgate.net Regiospecific bromination reactions have also been developed to introduce functionality at the C8, C9, and C10 positions, providing synthetic routes to various disubstituted camphor derivatives. researchgate.net These methodologies for regioselective functionalization of the camphor core are applicable to the methyl camphorate skeleton, allowing for targeted substitutions.

Synthesis of Novel Methyl Camphorate Analogs and Hybrid Compounds

Methyl camphorate can serve as a chiral building block for the synthesis of more complex molecules. By modifying its ester groups or introducing new functional groups onto the bicyclic core, a library of novel analogs can be created. For example, the principles used in the synthesis of 3-methylated analogs of other biologically relevant molecules, such as Pazinaclone, can be applied to the camphorate structure. nih.gov This often involves a cascade reaction followed by further transformations. The introduction of a methyl group, for instance, is a common strategy in medicinal chemistry to optimize a compound's properties. nih.gov The synthesis of such analogs often begins with a key intermediate that can be produced enantioselectively, for instance through asymmetric phase transfer catalysis. nih.gov

Mechanistic Investigations of Methyl Camphorate Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving camphor derivatives, mechanistic studies often focus on explaining the high levels of stereoselectivity observed.

In reactions controlled by chiral auxiliaries like camphorsultam, the stereochemical outcome is dictated by the conformation of the acyl-auxiliary bond and the steric shielding of one face of the reactive intermediate (e.g., enolate or dienophile) by the sultam ring. wikipedia.org The rigid camphor backbone locks the auxiliary into a specific conformation, presenting a significant steric barrier that directs the incoming electrophile to the opposite, less hindered face.

For catalytic reactions, the mechanism involves the formation of a transient chiral complex between the catalyst and the substrate(s). In the case of the CAMDOL-auxiliary-directed α-azidation of phosphonates, Density Functional Theory (DFT) calculations have been used to investigate the transition states. acs.org These studies revealed that the stereoselectivity arises from both steric and electronic modulation. The calculations showed a significant energy difference between the transition states leading to the two possible diastereomers, with the favored pathway being the one where steric clash between phenyl groups on the auxiliary and the substrate is minimized. acs.org This type of computational analysis provides deep insight into the origins of stereoselectivity and is a powerful tool for predicting the outcomes of new reactions.

Elucidation of Rearrangement Pathways (e.g., Wagner-Meerwein, Alkyl Shifts)

The bornane skeleton, upon which methyl camphorate is built, is susceptible to carbocation-mediated rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.injetir.org This class of 1,2-rearrangement reactions involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. wikipedia.orgjetir.org Such rearrangements are often initiated by the formation of a carbocation, which can be generated from precursors like alcohols or alkyl halides under acidic conditions.

While specific studies detailing the Wagner-Meerwein rearrangement of methyl camphorate itself are not extensively documented in readily available literature, the behavior of the parent camphor scaffold provides a strong predictive framework. In camphor and its derivatives, the formation of a carbocation at various positions on the bicyclic ring can trigger a cascade of skeletal reorganizations. For instance, the conversion of isoborneol (B83184) to camphene (B42988) is a classic example of a Wagner-Meerwein rearrangement in a related bicyclic terpene. wikipedia.orgyoutube.com

Alkyl shifts, a subset of these rearrangements, are also plausible within the methyl camphorate structure under appropriate conditions. researchgate.net These shifts typically involve the migration of a methyl group to an adjacent electron-deficient carbon. The driving force for such rearrangements is the formation of a more stable carbocation. For example, a secondary carbocation could rearrange to a more stable tertiary carbocation. The intricate interplay of steric and electronic effects within the rigid camphor framework dictates the feasibility and outcome of these molecular reshuffles.

The mechanism of these rearrangements is believed to proceed through a bridged, non-classical carbocation intermediate, particularly in bicyclic systems like the one in methyl camphorate. The stereoelectronic requirements for orbital overlap during the migration are critical in determining the reaction pathway.

Table 1: Key Rearrangement Pathways in Camphor Derivatives

| Rearrangement Type | Description | Key Intermediates | Driving Force |

| Wagner-Meerwein | 1,2-migration of an alkyl or hydride to an adjacent carbocation. | Carbocations (often non-classical) | Formation of a more stable carbocation. |

| Alkyl Shift | A specific type of Wagner-Meerwein involving the migration of an alkyl group. | Carbocations | Relief of ring strain, formation of a more stable carbocation. |

| Nametkin Rearrangement | A specific type of Wagner-Meerwein rearrangement involving the rearrangement of methyl groups in certain terpenes. wikipedia.org | Carbocations | Isomerization to a thermodynamically more stable structure. |

Stereochemical Control and Diastereoselectivity in Synthetic Routes

The synthesis of methyl camphorate from camphoric acid presents interesting challenges and opportunities in stereochemical control. Camphoric acid itself possesses chiral centers, and the esterification process can, in principle, lead to different diastereomers if additional stereocenters are present or introduced.

The esterification of the two carboxylic acid groups in camphoric acid is subject to steric hindrance. vnu.edu.vnsemanticscholar.org The carboxyl group at the C1 position is more sterically hindered than the one at the C3 position. This inherent difference can be exploited to achieve selective mono-esterification or to influence the diastereoselectivity of reactions at or near these centers.

The use of chiral auxiliaries or catalysts in the synthesis of camphor derivatives is a common strategy to achieve high levels of stereocontrol. While specific examples for the direct diastereoselective synthesis of substituted methyl camphorates are not abundant, the principles established in the broader field of asymmetric synthesis using camphor-derived scaffolds are applicable. The rigid conformation of the camphor backbone can effectively transmit stereochemical information, influencing the facial selectivity of reactions.

Table 2: Factors Influencing Stereoselectivity in Camphor Derivative Synthesis

| Factor | Influence on Stereoselectivity | Example |

| Steric Hindrance | Directs incoming reagents to the less hindered face of the molecule. | Preferential esterification of the less hindered carboxylic acid group in camphoric acid. vnu.edu.vnsemanticscholar.org |

| Reaction Conditions | Choice of base, solvent, and temperature can alter the kinetic vs. thermodynamic product ratio. | The ratio of 3-exo to 3-endo methylation of camphor can be controlled by the reaction conditions. researchgate.net |

| Chiral Auxiliaries | Covalently attached chiral groups that direct the stereochemical outcome of a reaction. | Use of camphor-derived auxiliaries to control the stereochemistry of various transformations. |

| Substrate Control | The inherent stereochemistry of the starting material influences the formation of new stereocenters. | The fixed stereocenters of the camphor skeleton guide the approach of reagents. |

Industrial and Scalable Synthetic Approaches for Research Purposes

While large-scale industrial production of methyl camphorate is not widespread, the synthesis of its precursor, camphor, is a well-established industrial process. researchgate.net Synthetic camphor is typically produced from alpha-pinene (B124742), a component of turpentine (B1165885). The synthesis involves the isomerization of alpha-pinene to camphene, followed by esterification and hydrolysis to isoborneol, which is then oxidized to camphor.

For research purposes, the synthesis of methyl camphorate is typically achieved through the esterification of camphoric acid. vnu.edu.vnsemanticscholar.org Camphoric acid can be obtained by the oxidation of camphor. The esterification can be carried out using standard methods, such as Fischer esterification with methanol (B129727) in the presence of an acid catalyst.

Given the steric hindrance around the carboxylic acid groups of camphoric acid, particularly the one at C1, more robust esterification methods may be required for efficient and scalable laboratory synthesis. vnu.edu.vn Activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate the reaction with methanol.

A key consideration for a scalable research synthesis is the purification of the final product. Distillation or chromatography are common methods to obtain pure methyl camphorate. The development of a scalable process would focus on optimizing reaction conditions to maximize yield and minimize the need for extensive purification. This includes selecting an appropriate catalyst that is both efficient and easily removable, as well as optimizing temperature, reaction time, and stoichiometry.

For instance, a solvent-free approach for the esterification of camphoric acid has been explored, which could offer a greener and potentially more scalable route for the synthesis of its esters. vnu.edu.vn This method involves the in-situ formation of a mixed anhydride (B1165640) to activate the carboxylic acid.

Table 3: Comparison of Synthetic Approaches for Methyl Camphorate

| Method | Reagents | Advantages | Disadvantages | Scalability for Research |

| Fischer Esterification | Camphoric acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Simple, uses readily available reagents. | Reversible reaction, may require forcing conditions due to steric hindrance. | Moderate |

| Acid Chloride Route | Camphoric acid, Thionyl chloride, Methanol | Highly reactive, drives the reaction to completion. | Generates corrosive byproducts (HCl, SO₂). | Good |

| Carbodiimide Coupling | Camphoric acid, Methanol, DCC, DMAP (catalyst) | Mild reaction conditions. | DCC is a known allergen, formation of dicyclohexylurea byproduct can complicate purification. | Good |

| Anhydride Intermediate | Camphoric anhydride, Methanol | Can be efficient, especially for mono-esterification. | Requires prior synthesis of the anhydride. | Moderate |

Elucidation of Methyl Camphorate Molecular Architecture and Conformational Dynamics

Advanced Spectroscopic Characterization for Structural Proof and Conformational Analysis

Spectroscopic methods are indispensable tools for confirming the structural integrity and exploring the conformational landscape of methyl camphorate.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the stereochemistry of molecules like methyl camphorate. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the relative orientation of atoms and functional groups can be determined. For instance, in camphor (B46023) derivatives, the chemical shifts of the methyl groups are particularly sensitive to their stereochemical environment. researchgate.netcdnsciencepub.comacs.org The application of two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space correlations between protons, providing definitive evidence for stereochemical assignments. huji.ac.il Lanthanide shift reagents have also been employed to induce shifts in the proton NMR spectrum of camphor derivatives, aiding in the assignment of methyl proton resonances. acs.org

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~50 |

| C2 | - | ~218 (C=O) |

| C3 | ~1.8-2.5 | ~45 |

| C4 | ~1.9 | ~43 |

| C5 | ~1.3-1.9 | ~27 |

| C6 | ~1.3-1.9 | ~30 |

| C7 | - | ~58 |

| C8-CH₃ | ~0.9 | ~19 |

| C9-CH₃ | ~0.8 | ~19 |

| C10-CH₃ | ~1.0 | ~10 |

| O-CH₃ | ~3.7 | ~52 |

This table is a generalized representation for educational purposes and may not reflect the exact values for methyl camphorate.

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are crucial for determining the absolute configuration of chiral molecules like methyl camphorate. rsc.orgresearchgate.net These methods measure the differential absorption or emission of left and right circularly polarized light, providing a unique spectral fingerprint related to the molecule's three-dimensional structure. The Cotton effect observed in the CD spectrum, particularly for the n → π* transition of the carbonyl group in camphor derivatives, is highly sensitive to the stereochemistry. frontiersin.org

Vibrational Circular Dichroism (VCD) offers another layer of structural information by probing the stereochemistry through infrared vibrational transitions. acs.orgresearchgate.netnih.gov By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. researchgate.netnih.govaip.org The analysis of dissymmetry factor spectra, which is the ratio of the VCD to the infrared absorption intensity, can enhance the reliability of these assignments. nih.gov Computational approaches, often employing Density Functional Theory (DFT), are frequently used to simulate and interpret chiroptical spectra, aiding in the detailed analysis of vibrational modes and their contribution to the observed signals. frontiersin.orgacs.orgnih.govnih.gov

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of methyl camphorate and to elucidate its fragmentation pathways under ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For camphor derivatives, common fragmentation pathways involve α-cleavage relative to the carbonyl group and rearrangements. researchgate.net The analysis of these fragmentation patterns provides valuable information about the connectivity of atoms within the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments for Methyl Camphorate (Note: This table is hypothetical, based on general fragmentation patterns of camphor derivatives and esters.)

| m/z Value | Plausible Fragment Identity | Fragmentation Process |

| [M]+ | Methyl camphorate molecular ion | - |

| [M - 31]+ | Loss of a methoxy (B1213986) radical (•OCH₃) | α-cleavage |

| [M - 59]+ | Loss of a carboxymethyl radical (•COOCH₃) | Cleavage of the ester group |

| 95 | Dimethylcyclopentenyl cation | Rearrangement and cleavage of the bicyclic ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. numberanalytics.com By diffracting X-rays through a single crystal of methyl camphorate, a diffraction pattern is produced that can be mathematically transformed into a detailed electron density map of the molecule. This map reveals the exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. numberanalytics.comresearchgate.net For camphor derivatives, X-ray crystallography has been instrumental in confirming the boat conformation of the six-membered ring and the absolute configuration of the chiral centers. researchgate.netresearchgate.netsamipubco.com The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. samipubco.com

Conformational Analysis and Energy Landscape Mapping using Experimental and Computational Methods

The flexibility of the bicyclic ring system and the rotation of the methyl ester group in methyl camphorate give rise to multiple possible conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial. This can be achieved through a combination of experimental techniques and computational modeling. beilstein-journals.orgresearchgate.net

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., DFT), are powerful tools for mapping the potential energy surface of the molecule. escholarship.orgnih.gov These calculations can identify low-energy conformers, estimate their relative populations, and determine the energy barriers for conformational changes. beilstein-journals.org For example, the rotation of the methyl groups in camphor has been analyzed using computational methods to determine the global energy minimum and rotational barriers. beilstein-journals.org Experimental data from techniques like variable-temperature NMR can provide information about the dynamic processes and energy barriers between different conformations in solution. Combining experimental and computational approaches provides a robust understanding of the conformational dynamics of methyl camphorate. nih.govnih.gov

Computational and Theoretical Chemistry Studies of Methyl Camphorate

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. unipd.it While specific studies on methyl camphorate are not prominent, extensive research on camphor (B46023) and related structures provides a robust framework for understanding its characteristics. researchgate.netresearchgate.net

Detailed Research Findings:

Researchers have employed DFT methods, such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p), to determine optimized molecular geometries, vibrational frequencies, and electronic properties of camphor and its derivatives. researchgate.netresearchgate.netacs.org These calculations allow for the prediction and interpretation of experimental spectra, including FT-IR and NMR. researchgate.netache-pub.org.rs

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. acs.org Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. acs.org For camphor-like molecules, the negative potential is typically concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic interaction. acs.org

| Parameter | Description | Typical Finding for Camphor Scaffold |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized around the carbonyl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized around the carbon-oxygen double bond. unipd.it |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. acs.org | A relatively large gap suggests high stability. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Calculated values for camphor are approximately 3.08 D. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, predicting sites for intermolecular interactions. acs.org | Negative potential (red/yellow) on the carbonyl oxygen; positive potential (blue) on hydrogen atoms. |

Molecular Dynamics Simulations of Methyl Camphorate and its Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions within a dynamic environment.

Detailed Research Findings:

MD simulations have been used to study camphor and its derivatives in various solvents and interacting with other molecules. frontiersin.org For instance, simulations of camphor in methanol (B129727) have been performed to assess the spatial distribution of solvent molecules around the solute and to understand solvatochromic shifts in absorption and emission spectra. frontiersin.org Other studies have investigated the chiral recognition of camphor enantiomers by host molecules like α-cyclodextrin in aqueous solution. capes.gov.br These simulations, often employing force fields like CVFF (Consistent Valence Force Field), can calculate the binding energies and stability of different complexes. capes.gov.br In one study, MD simulations showed greater stability for the complex formed between (1S,4S)-camphor and α-cyclodextrin compared to its (1R,4R)-enantiomer. capes.gov.br Such studies are crucial for understanding how methyl camphorate might interact with biological macromolecules or other molecules in a solution. The stability of a ligand-receptor complex during simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD), where stable binding is indicated by low and consistent RMSD values over the simulation time. fortunejournals.com

| System Studied | Simulation Goal | Key Findings / Parameters Analyzed | Reference |

|---|---|---|---|

| Camphor in Methanol | Evaluate solvatochromic shifts on spectra. | Spatial Distribution Function (SDF) of methanol around camphor's oxygen atom. frontiersin.org | frontiersin.org |

| Camphor Enantiomers with α-Cyclodextrin | Investigate chiral recognition and complex stability. | The complex with (1S,4S)-camphor was found to be more stable than with the (1R,4R)-enantiomer. capes.gov.br | capes.gov.br |

| Camphor on Al(111) surface | Understand adsorption behavior for corrosion inhibition. | Adsorption energy calculations indicated strong interaction with the metal surface. dergipark.org.tr | dergipark.org.tr |

| (R)-camphor-thiazolidinone derivative with 6HQO protein | Validate docking results and confirm complex stability. | The Root Mean Square Deviation (RMSD) confirmed the stability of the docked complex. researchgate.net | researchgate.net |

In Silico Prediction of Biological Interactions and Target Binding (Mechanistic Focus)

In silico techniques, especially molecular docking, are pivotal in predicting how a ligand like methyl camphorate might bind to a biological target, such as a protein or enzyme. researchgate.net This approach helps in identifying potential pharmacological targets and elucidating the mechanism of action at a molecular level.

Detailed Research Findings:

While specific docking studies for methyl camphorate are scarce, research on camphor derivatives has identified plausible biological targets and binding modes. researchgate.net For example, molecular docking of camphor-imine derivatives against the neuraminidase (NA) receptor of the influenza virus has been performed. researchgate.net These studies identified key amino acid residues within the active site, such as ARG118, ASP151, and GLU119, that form critical hydrogen bonds and hydrophobic interactions with the ligands, which are thought to be responsible for the inhibition of the enzyme. researchgate.net

Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to investigate the reaction mechanisms of enzymes like cytochrome P450cam, which hydroxylates camphor. nih.gov These studies explore the formation of reactive intermediates and how the protein environment and substrate positioning influence the reaction pathway. nih.govnih.gov Such mechanistic insights are fundamental for designing new derivatives with enhanced or specific biological activities.

| Derivative Class | Potential Biological Target | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Camphor-imine derivatives | Influenza Neuraminidase (NA) | ARG118, ASP151, GLU119, TRP179, ARG293 | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| Camphor | Cytochrome P450cam | The enzyme active site orients the camphor for specific hydroxylation. | Substrate binding and orientation | nih.gov |

| (R)-camphor-thiazolidinone | Breast cancer target protein (6HQO) | Not specified | Inhibitory activity confirmed by docking. researchgate.net | researchgate.net |

| Camphor derivatives | Fungal CYP51 (sterol biosynthesis enzyme) | Not specified | A potential mechanism for antifungal action. researchgate.net | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Methyl Camphorate Derivatives

QSAR and QSPR are computational modeling methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are invaluable for predicting the properties of new or untested compounds.

Detailed Research Findings:

QSAR studies have been successfully applied to camphor derivatives to predict their biological activities. In one study, a QSAR model was developed to describe the antifungal activity of a series of camphor derivatives against T. versicolor. mdpi.com The model, established through multiple linear regression, revealed that the antifungal activity was significantly influenced by descriptors such as the number of fluorine atoms, relative molecular weight, and electronic properties related to charge distribution. mdpi.comresearchgate.net The statistical quality of the model was high, with a squared correlation coefficient (R²) of 0.911, indicating a strong correlation between the descriptors and the observed activity. mdpi.com

QSPR models are used to predict physicochemical properties like boiling point, solubility, and chromatographic retention indices. nih.govconicet.gov.ar For example, QSPR models for aliphatic alcohols have been developed using descriptors derived from molecular graph theory to predict properties like n-octanol-water partition coefficients and water solubility with high accuracy (R > 0.99). nih.gov Although a specific QSPR model for methyl camphorate was not found, these approaches demonstrate the potential to reliably predict its physicochemical properties based on its structure, which is essential for applications in various fields.

| Model Type | Activity Modeled | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Antifungal activity against T. versicolor | - Number of F atoms

| R² = 0.911 F = 61.5 s² = 0.0973 | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Insecticidal activity (pLD50) of triterpene derivatives | Steric and electrostatic fields (CoMFA); Similarity indices (CoMSIA) | CoMFA: Q² = 0.672, R²pred = 0.91 CoMSIA: Q² = 0.61, R²pred = 0.94 | nih.gov |

Mechanistic Investigations of Methyl Camphorate Biological Interactions in Vitro and Molecular Level

Enzyme Inhibition and Activation Studies in Cell-Free Systems

While direct studies on methyl camphorate's effect on isolated enzymes in cell-free systems are not extensively documented in the available literature, research on its parent compound, camphor (B46023), and related derivatives provides some insights into potential enzymatic interactions.

Camphor itself has been shown to elevate the activity of several enzymes in the blood of male white mice, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). ekb.eg For instance, camphor significantly increased ALT activity, with elevations ranging from 40.6% to 322.0% at doses from 25 to 200 mg/kg. ekb.eg Similarly, AST and ALP activities were also significantly elevated. ekb.eg

A related compound, 4-methylbenzylidene camphor (4-MBC), has been observed to induce acetylcholinesterase (AChE) activity at concentrations above 0.15 mg/l in zebrafish embryos. nih.gov Conversely, methyl salicylate (B1505791), a compound often formulated with camphor, is known to be converted to salicylic (B10762653) acid, which inhibits the cyclooxygenase (COX) enzyme, thereby reducing prostaglandin (B15479496) synthesis. medex.com.bd

In the context of drug metabolism, the hydroxylation of camphor is primarily mediated by the cytochrome P450 enzyme CYP2A6 in human liver microsomes. drugbank.com Furthermore, studies on the fungus Aspergillus ochraceus have shown that camphor can induce cytochrome P-450 mediated biotransformation enzymes. scispace.com

These findings suggest that methyl camphorate, as a derivative of camphor, could potentially interact with and modulate the activity of various enzymes, including metabolic enzymes and those involved in neurotransmission. However, specific studies on methyl camphorate are required to confirm these hypotheses and elucidate the precise mechanisms of action.

Table 1: Effects of Camphor and Related Compounds on Enzyme Activity

| Compound | Enzyme | Organism/System | Effect |

| Camphor | Alanine aminotransferase (ALT) | Male White Mice | Increased activity ekb.eg |

| Camphor | Aspartate aminotransferase (AST) | Male White Mice | Increased activity ekb.eg |

| Camphor | Alkaline phosphatase (ALP) | Male White Mice | Increased activity ekb.eg |

| 4-Methylbenzylidene camphor (4-MBC) | Acetylcholinesterase (AChE) | Zebrafish Embryos | Induced activity nih.gov |

| Methyl Salicylate | Cyclooxygenase (COX) | - | Inhibition (via conversion to salicylic acid) medex.com.bd |

| Camphor | Cytochrome P450 (CYP2A6) | Human Liver Microsomes | Substrate for hydroxylation drugbank.com |

| Camphor | Cytochrome P-450 | Aspergillus ochraceus | Induction of biotransformation enzymes scispace.com |

Receptor Binding Profiling and Ligand-Target Interactions

Research into the receptor binding profile of camphor derivatives has revealed significant interactions, particularly with estrogen and transient receptor potential (TRP) channels.

The compound 4-methylbenzylidene camphor (4-MBC), a UV filter, has been extensively studied for its estrogenic activity. nih.govnih.goveuropa.eu It has been shown to bind to estrogen receptors (ER), specifically showing a higher potency for ERβ-mediated transactivation compared to ERα in human endometrial Ishikawa cells. nih.gov However, it displays no distinct binding affinity for either ERα or ERβ. nih.gov Interestingly, 4-MBC can also act as an antagonist for both ERα and ERβ. nih.gov Studies comparing 4-MBC with another derivative, 3-benzylidene camphor (3-BC), found that both compounds displaced 16α-125I-estradiol from porcine uterine cytosolic receptors and from recombinant human ERβ, but not from human ERα. nih.govosti.gov This suggests a degree of subtype selectivity for ERβ. nih.govosti.gov

Camphor itself interacts with several TRP channels, which are involved in thermosensation and nociception. It activates TRPV1 and TRPV3 channels, leading to a rise in intracellular calcium levels. drugbank.com This activation and subsequent desensitization of these channels likely contribute to its analgesic effects. drugbank.com Camphor also activates the cold-sensitive TRPM8 channel, which explains its cooling sensation upon application. drugbank.com

These findings indicate that methyl camphorate, as a camphor derivative, may possess the ability to interact with various receptor systems, including hormone receptors like the estrogen receptor and sensory receptors like the TRP channels. The nature and extent of these interactions would require specific investigation.

Table 2: Receptor Binding and Interaction Data for Camphor Derivatives

| Compound | Receptor/Target | System | Key Findings |

| 4-Methylbenzylidene camphor (4-MBC) | Estrogen Receptor α (ERα) and β (ERβ) | Human and Rat Cells | Weakly induces ERα and with higher potency ERβ transactivation; also acts as an antagonist for both. nih.gov |

| 4-Methylbenzylidene camphor (4-MBC) | Estrogen Receptor β (hERβ) | Recombinant Human | Displaces 16α-125I-estradiol with an IC50 of 35.3 µM. nih.govosti.gov |

| 3-Benzylidene camphor (3-BC) | Estrogen Receptor β (hERβ) | Recombinant Human | Displaces 16α-125I-estradiol with an IC50 of 11.8 µM. nih.govosti.gov |

| Camphor | Transient Receptor Potential Vanilloid 1 (TRPV1) | Dorsal Root Ganglion (DRG) Neurons | Activates and subsequently desensitizes the channel. drugbank.com |

| Camphor | Transient Receptor Potential Vanilloid 3 (TRPV3) | - | Activates the channel via pore-region cysteine residues. drugbank.com |

| Camphor | Transient Receptor Potential Melastatin 8 (TRPM8) | - | Activates the channel, leading to a cooling sensation. drugbank.com |

Antimicrobial Activity Mechanisms in Model Organisms (In Vitro)

Studies on camphor and essential oils rich in camphor have demonstrated notable antimicrobial properties against a range of microorganisms, including bacteria and fungi. The mechanisms underlying this activity are multifaceted, often involving disruption of cell membranes and virulence factors.

Camphor has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, camphor oil extracted from Cinnamomum camphora exhibited antibacterial activity against oral pathogens like Streptococcus mutans and Enterococcus faecalis. globalresearchonline.net The production of superoxide (B77818) dismutase and lipid peroxidase by camphor is thought to contribute to its antimicrobial action. researchgate.net The lipophilic nature of camphor allows it to potentially disrupt bacterial membrane integrity, leading to increased fluidity and permeability. researchgate.net

In the context of fungi, camphor has been shown to reduce the virulence of Candida albicans. It can inhibit biofilm formation and the formation of hyphae, which are crucial for the pathogenicity of this fungus. mdpi.com Specifically, at a concentration of 0.16 μL/mL, camphor caused a significant decrease in germ tube formation. mdpi.com It has also been observed to regulate the levels of Cdr1 and Cdr2 efflux pumps, which are involved in azole drug resistance. mdpi.com

While these studies focus on camphor, it is plausible that methyl camphorate shares similar antimicrobial mechanisms due to its structural similarity. Further research is needed to specifically evaluate the antimicrobial efficacy and mechanisms of methyl camphorate.

Table 3: In Vitro Antimicrobial Activity of Camphor and Camphor-Containing Oils

| Organism | Agent | Effect | Putative Mechanism |

| Streptococcus mutans | Camphor Oil | Inhibition of growth globalresearchonline.net | Disruption of cell membrane researchgate.net |

| Enterococcus faecalis | Camphor Oil | Inhibition of growth globalresearchonline.net | Disruption of cell membrane researchgate.net |

| Candida albicans | Camphor | Reduction of biofilm formation and hyphal growth mdpi.com | - |

| Candida albicans | Camphor | Regulation of Cdr1 and Cdr2 efflux pumps mdpi.com | - |

Cellular Pathway Modulation in Non-Human Cell Lines and Mechanistic Elucidation

Research on camphor derivatives, particularly 4-methylbenzylidene camphor (4-MBC), has shed light on their ability to modulate various cellular signaling pathways in non-human cell lines. These studies provide a framework for understanding the potential molecular mechanisms of action for related compounds like methyl camphorate.

One of the key pathways affected by 4-MBC is the estrogen signaling pathway. In zebrafish larvae, 4-MBC has been shown to produce estrogenic effects by upregulating the expression of estrogen receptor alpha (erα) mRNA. nih.gov This suggests that ERα is involved in the estrogenic activity induced by 4-MBC. nih.gov

Furthermore, 4-MBC has been found to activate inflammatory pathways. It can activate p38 MAPK and NF-κB, leading to the production of inflammatory cytokines such as TNF-α and IL-6. nih.govdiva-portal.org In human trophoblast cells, 4-MBC activates the PI3K/AKT and ERK1/2 signaling pathways. nih.govmedchemexpress.com This activation is associated with an increase in reactive oxygen species (ROS) production, which can lead to apoptosis. nih.gov

In the context of cancer cell lines, some pyrazole (B372694) derivatives of camphor have been shown to function as kinase inhibitors, targeting enzymes like EGFR and VEGFR that are involved in tumor growth. rsc.org Camphor itself has been investigated for its anticancer activity on several human cancer cell lines, with some studies suggesting it can induce apoptosis. researchgate.net

These findings demonstrate that camphor and its derivatives can interact with and modulate multiple cellular pathways, including those involved in hormone signaling, inflammation, cell survival, and apoptosis. The specific effects of methyl camphorate on these pathways remain to be elucidated through direct experimental investigation.

Table 4: Cellular Pathway Modulation by Camphor Derivatives in Non-Human and Human Cell Lines

| Compound | Cell Line/Organism | Pathway Affected | Observed Effect |

| 4-Methylbenzylidene camphor (4-MBC) | Zebrafish Larvae | Estrogen Signaling (ERα) | Upregulation of erα mRNA, leading to estrogenic effects. nih.gov |

| 4-Methylbenzylidene camphor (4-MBC) | - | Inflammatory Pathways (p38 MAPK, NF-κB) | Activation, leading to production of TNF-α and IL-6. nih.govdiva-portal.org |

| 4-Methylbenzylidene camphor (4-MBC) | Human Trophoblast Cells (HTR8/SVneo) | PI3K/AKT and ERK1/2 Signaling | Activation. nih.govmedchemexpress.com |

| Pyrazole derivatives of camphor | Cancer Cell Lines | Kinase Signaling (EGFR, VEGFR) | Inhibition. rsc.org |

Bioanalytical Method Development for Methyl Camphorate in Biological Matrices (Non-Clinical Research)

The development of robust bioanalytical methods is crucial for studying the pharmacokinetics and metabolism of compounds like methyl camphorate in biological matrices such as plasma, urine, and tissue. While specific methods for methyl camphorate are not detailed in the provided search results, established techniques for similar compounds, including camphor and methyl salicylate, provide a strong foundation.

Gas chromatography (GC) is a commonly employed technique for the simultaneous determination of camphor, menthol, and methyl salicylate in ointment formulations. A simple and precise GC method has been developed using a fused silica (B1680970) column with nitrogen as the carrier gas. The specificity of such methods is confirmed by comparing the chromatograms of standard solutions with those from sample matrices to ensure that the analytes are clearly resolved without interference. researchgate.net

For analysis in biological fluids, sample preparation is a critical step to minimize matrix effects, which can suppress or enhance the ionization of the target analyte and affect the accuracy of the results. medipharmsai.com Techniques such as liquid-liquid extraction (LLE) and protein precipitation are often used to clean up biological samples before analysis. researchgate.netmdpi.com

The choice of biological matrix can influence the analytical approach. While plasma, serum, and urine are common, analysis in other matrices like tissues may require more complex homogenization procedures. nih.gov For instance, cryogenic ball mills can be used for efficient homogenization of tissue samples. nih.gov

The development of a bioanalytical method for methyl camphorate would likely involve optimizing chromatographic conditions (e.g., column type, mobile phase, and temperature gradient for GC or LC) and sample preparation techniques to ensure sensitivity, selectivity, and reproducibility for its quantification in various biological matrices.

Table 5: Key Considerations for Bioanalytical Method Development

| Analytical Aspect | Technique/Approach | Purpose |

| Separation and Detection | Gas Chromatography (GC), Liquid Chromatography (LC) | To separate the analyte from other components in the sample and quantify it. |

| Sample Preparation | Liquid-Liquid Extraction (LLE), Protein Precipitation, Solid-Phase Extraction (SPE) | To remove interfering substances from the biological matrix and minimize matrix effects. researchgate.netmedipharmsai.commdpi.com |

| Matrix Effect Evaluation | Post-column infusion, Post-extraction spiking | To assess the impact of co-eluting matrix components on the analyte's ionization. medipharmsai.com |

| Method Validation | Accuracy, Precision, Selectivity, Linearity, Recovery | To ensure the method is reliable and suitable for its intended purpose. nih.gov |

Applications of Methyl Camphorate in Advanced Materials and Organic Synthesis

Methyl Camphorate as a Chiral Building Block in Asymmetric Synthesis

The well-defined stereochemistry of the camphor (B46023) framework provides an excellent foundation for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Both methyl camphorate and camphoric acid serve as fundamental chiral pool starting materials. cymitquimica.comchemodex.com Their rigid structure allows for predictable chemical transformations, making them desirable for preparing a wide array of compounds, from chiral auxiliaries to ligands for asymmetric catalysis. rhhz.net The stereochemistry of methyl camphorate itself is a critical design feature; for instance, the kinetic methylation of (+)-camphor yields the 3-exo-methyl derivative, while thermodynamic control favors the 3-endo isomer. vulcanchem.com This controlled stereodivergence is crucial for the rational design of specific chiral ligands and catalysts. vulcanchem.com

Derivatives of camphor are highly versatile starting materials for the enantiomerically pure synthesis of natural products. unige.ch The inherent chirality of the camphor molecule is transferred to the target product, ensuring high stereochemical purity. researchgate.net Camphoric acid, in particular, has been utilized as a starting point for the synthesis of intermediates for terpenoids and carotenoids. researchgate.net The ability to perform selective cleavages of the C(1)/C(2) and C(2)/C(3) bonds, in addition to functionalization at various other positions, makes camphor derivatives exceptionally adaptable for constructing complex molecular architectures found in nature. unige.ch

The camphor skeleton is a common motif in natural products, and its derivatives are logical precursors for their synthesis. thieme-connect.com Research has demonstrated the use of C(3)-derivatives of camphor, such as camphoric acid, in the synthesis of intermediates for both terpenoids and steroids. researchgate.net For example, single-stage synthesis methods have been developed to produce polycyclic nitrogen-containing compounds, which are synthetic analogues of alkaloids, by reacting camphoric acid with various diamines. nih.gov This highlights its role as a foundational scaffold for building intricate and biologically relevant molecules.

Ligand Design and Coordination Chemistry for Catalytic Systems

The dicarboxylic nature of camphoric acid makes it an excellent candidate for use as a ligand in coordination chemistry. When it coordinates to a metal center, it is referred to as camphorate. It is frequently employed to construct homochiral metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net These materials are of significant interest for applications in asymmetric catalysis and chiral recognition. researchgate.net

Systematic studies have been conducted on the synthesis of coordination polymers using d-camphoric acid and various metal ions, including cadmium(II), cobalt(II), and copper(II). rsc.orgacs.orgacs.org For instance, the hydrothermal reaction of d-camphoric acid with cobalt or copper salts yields thermally stable, homochiral coordination polymers. rsc.org One such polymer, [Co(D-Cam)], forms a three-dimensional framework, while another, [Cu2(D-Cam)2(D-H2Cam)2], features a layered structure. rsc.org The magnetic properties of these materials have also been investigated, with the cobalt-based polymer exhibiting antiferromagnetic coupling. rsc.org

More directly, the 3-exo isomer of methyl camphorate has been shown to act as an effective ligand in copper(I)-catalyzed cyclopropanation reactions, achieving high enantiomeric excess (ee >90%) for the formation of trans-cyclopropanes. vulcanchem.com The rigidity of the bicyclic framework is credited with enforcing the facial selectivity required for such high levels of stereocontrol. vulcanchem.com

Role in Catalyst Development and Optimization for Specific Transformations

Beyond its role in metal-based catalysis, the camphor framework is integral to the development of purely organic catalysts. Bifunctional organocatalysts, such as thioureas and squaramides, have been synthesized from (+)-camphoric acid. researchgate.net These catalysts are designed with a flexible approach that allows for structural variations to optimize their performance. researchgate.net

A series of camphor-derived thiourea (B124793) organocatalysts were designed and synthesized from (1R,3S)-camphoric acid and subsequently tested in the one-pot, three-component Kabachnik-Fields reaction to produce enantioselective α-aminophosphonates. rhhz.net The research detailed the optimization of the reaction conditions.

Table 1: Optimization of the Kabachnik-Fields Reaction Using a Camphor-Derived Thiourea Catalyst (3c)

| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 17 | -10 | 5 | 78 | 13 |

| 18 | -20 | 6 | 76 | 20 |

| 19 | -30 | 6 | 76 | 20 |

| 20 | -40 | 6 | 74 | 35 |

Data sourced from Reddy et al., 2017. rhhz.net

As shown in the table, catalyst 3c was found to be most effective at -40°C, producing the desired α-aminophosphonate in 74% yield and 35% ee. rhhz.net Similarly, the catalytic activity of these camphoric acid-derived organocatalysts was examined in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, achieving yields up to 98% and enantiomeric excesses up to 74%. researchgate.net

Exploration in Polymer Chemistry and Advanced Materials Science (Non-Biological)

Camphoric acid is emerging as a significant bio-based monomer for the synthesis of novel polyesters with competitive thermal and mechanical properties. rsc.orgnih.gov Its rigid cycloaliphatic structure can be incorporated into polymer backbones to enhance their properties. nih.gov

Researchers have successfully copolymerized camphoric acid with a variety of linear and cyclic diols to produce a range of polyesters. rsc.orgresearchgate.net For example, Poly(ethylene camphorate) (PEC) has been synthesized and shows properties comparable to polylactic acid (PLA). nih.govresearchgate.net The thermal properties of these camphor-based polyesters are highly dependent on the structure of the diol co-monomer. rsc.org

Table 2: Thermal and Molecular Weight Properties of Polyesters Derived from Camphoric Acid and Various Diols

| Diol | Polymer | Catalyst | Mn (Da) | Dispersity (Đ) | Tg (°C) |

|---|---|---|---|---|---|

| Ethylene glycol | Poly(ethylene camphorate) (PEC) | p-TSA | 20,200 | 2.7 | 51 |

| 1,3-Propanediol | Poly(propylene camphorate) | Dual | 10,700 | 4.4 | 22 |

| 1,4-Butanediol | Poly(butylene camphorate) | Dual | 7,300 | 3.5 | 10 |

| 1,5-Pentanediol | Poly(pentylene camphorate) | Dual | 8,200 | 3.8 | -4 |

| 1,6-Hexanediol | Poly(hexylene camphorate) | Dual | 8,900 | 4.1 | -16 |

| Erythritan | Poly(erythritan camphorate) | p-TSA | 11,500 | 2.0 | 100 |

| Isosorbide (B1672297) | Poly(isosorbide camphorate) | p-TSA | 12,000 | 2.2 | 125 |

Data sourced from Nsengiyumva and Miller, 2019. rsc.org

The results demonstrate that using cyclic diols like erythritan and isosorbide leads to polyesters with significantly higher glass transition temperatures (Tg) compared to those made with linear diols. rsc.org Furthermore, camphoric acid has been used as a comonomer to modify existing fossil-based polymers like poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), with the goal of creating more sustainable materials for applications such as food packaging. nih.gov Camphoric acid has also been used to create organometallic polyesters by reacting its salt with triphenylmetallic dihalides or Group IVB metallocene dichlorides. researchgate.net

Advanced Analytical Methodologies and Purity Assessment for Methyl Camphorate Research

Chromatographic Method Development for Complex Mixtures (HPLC, GC, SFC)

The analysis of methyl camphorate, particularly when present in complex matrices such as reaction mixtures or biological samples, requires high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for the separation and quantification of methyl camphorate and related substances.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the analysis of moderately polar to non-polar compounds like methyl camphorate. The development of an HPLC method would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation from potential impurities like camphoric acid, the mono-methyl ester, and other by-products. A C18 or C8 column would likely provide sufficient retention and resolution. nih.govnih.govresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), potentially with a pH modifier like acetic acid to control the ionization of any acidic impurities. researchgate.netorgsyn.org Detection can be challenging as methyl camphorate lacks a strong chromophore; therefore, a UV detector at low wavelengths (around 210 nm) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be appropriate. nih.gov

Gas Chromatography (GC): Given the expected volatility of methyl camphorate, GC is a highly suitable technique for its analysis. It offers high resolution, speed, and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rroij.comrroij.com The development of a GC method would focus on selecting the appropriate capillary column and temperature programming. A mid-polarity column, such as one coated with a phenyl polysiloxane phase (e.g., DB-5ms or HP-5ms), would be a logical starting point. For complex mixtures, a polar column like those containing polyethylene (B3416737) glycol (e.g., Carbowax) could also be effective. dtic.miloup.com A temperature gradient would be necessary to ensure the elution of both volatile and less-volatile impurities within a reasonable time frame. rroij.com

Supercritical Fluid Chromatography (SFC): SFC emerges as a valuable alternative to HPLC and GC, combining some of the best features of both. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides low viscosity and high diffusivity, allowing for fast separations at lower pressures than HPLC. nih.gov SFC is particularly adept at chiral separations and can also be used for achiral analysis, often providing unique selectivity compared to HPLC. nih.gov For methyl camphorate, SFC could offer rapid analysis times and efficient separation from structurally similar compounds. The use of co-solvents like methanol or ethanol (B145695) allows for the modification of mobile phase polarity to optimize resolution. nih.gov

Table 1: Proposed Starting Parameters for Chromatographic Analysis of Methyl Camphorate

| scienceTechnique | layersParameter | settingsSuggested Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient Elution) | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV (210 nm) or ELSD/RI | |

| GC | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium or Nitrogen at 1-2 mL/min | |

| Temperature Program | Initial 100°C, ramp 10°C/min to 250°C | |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | |

| SFC | Column | Chiral or Achiral packed column (e.g., Diol, Amino) |

| Mobile Phase | Supercritical CO₂ with Methanol as co-solvent | |

| Flow Rate | 2-4 mL/min | |

| Detector | UV or ELSD |

High-Resolution Mass Spectrometry for Impurity Profiling and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of methyl camphorate and the definitive identification of trace-level impurities. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govunirioja.es

When coupled with a chromatographic inlet like GC or LC, HRMS can separate and identify impurities present in a methyl camphorate sample with a high degree of confidence. For instance, an LC-ESI/LTQ-Orbitrap-MS system can be used to analyze potential non-volatile impurities. nih.gov The accurate mass data helps distinguish between compounds with the same nominal mass but different elemental formulas. Potential impurities in a methyl camphorate sample could include unreacted camphoric acid, the mono-methyl ester of camphoric acid, or by-products from side reactions during synthesis. HRMS can differentiate these based on their precise molecular formulas. nih.govresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS) capabilities of modern HRMS instruments provide structural information through controlled fragmentation of the parent ion. unirioja.es By analyzing the fragmentation pattern of the methyl camphorate standard, a library of characteristic fragments can be created. This fragmentation data can then be used to confirm the structure of the main component and to identify the structures of unknown impurities by comparing their fragmentation patterns to that of the parent compound and to theoretical fragmentation pathways. This approach is critical for building a comprehensive impurity profile for research-grade methyl camphorate. google.com

Chiral Separation Techniques for Enantiomeric Purity Determination

As methyl camphorate is derived from camphoric acid, it is a chiral molecule existing as a pair of enantiomers. For many research applications, particularly those involving biological systems or asymmetric synthesis, the determination of enantiomeric purity or enantiomeric excess (ee) is critical.

Several analytical strategies can be employed for this purpose:

Chiral Chromatography (HPLC and GC): This is the most direct and common method. It involves the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For HPLC, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. rsc.org For GC, cyclodextrin-based CSPs are often used for the separation of volatile enantiomers. rsc.org The development of a chiral separation method for methyl camphorate would involve screening various CSPs and mobile/carrier phases to find a system that provides baseline resolution of the two enantiomers.

Diastereomeric Derivatization: An alternative approach involves reacting the sample, which contains a mixture of enantiomers, with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (HPLC or GC). For methyl camphorate, this would likely involve hydrolysis back to camphoric acid, followed by reaction with a chiral alcohol or amine to form diastereomeric esters or amides. (1S)-(-)-Camphanic acid itself is used as a CDA for alcohols and amines, highlighting the utility of this class of compounds in chiral analysis. orgsyn.org After separation, the relative peak areas of the two diastereomers can be used to calculate the enantiomeric purity of the original sample.

NMR Spectroscopy with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent, such as a lanthanide complex of a chiral ligand (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the enantiomers in a racemic mixture will exhibit separate signals in the NMR spectrum. google.com The integration of these distinct signals provides a quantitative measure of the enantiomeric ratio.

Quantitative Analytical Method Validation for Research Purposes and Quality Control of Research Materials

For research to be reliable and reproducible, the analytical methods used to assess the purity and concentration of materials like methyl camphorate must be properly validated. Method validation ensures that a specific analytical procedure is fit for its intended purpose. For research and the quality control of research-grade materials, key validation parameters are established according to guidelines like those from the International Council for Harmonisation (ICH). researchgate.netrroij.com

A validation protocol for a quantitative method (e.g., HPLC or GC) for methyl camphorate would typically include the following:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated by analyzing spiked placebo samples or by showing baseline resolution between the analyte and all potential interfering peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot. A correlation coefficient (R²) value greater than 0.99 is typically desired. vnu.edu.vn

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). rroij.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.netvnu.edu.vn

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| check_circleParameter | verifiedCommon Acceptance Criterion | infoPurpose |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Ensures proportionality of signal to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the result is to the true value. |

| Precision (% RSD) | ≤ 2.0% | Measures the scatter of results from replicate measurements. |

| Selectivity | No interference at analyte retention time | Ensures the signal is only from the analyte. |

| LOQ | Signal-to-Noise Ratio ≥ 10 | Defines the lowest concentration that can be reliably measured. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl camphorate |

| Camphoric acid |

| Acetonitrile |

| Methanol |

| Acetic acid |

| Nitrogen |

| Helium |

| Carbon dioxide |

| Ethanol |

| (1S)-(-)-Camphanic acid |

Future Directions and Emerging Research Avenues for Methyl Camphorate

Integration of Artificial Intelligence and Machine Learning in Methyl Camphorate Research and Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the way methyl camphorate and its derivatives are studied and utilized. These computational tools offer the potential to accelerate the discovery of new compounds with desired properties, optimize reaction conditions, and deepen our understanding of structure-activity relationships.

One of the key challenges in this area is the development of accurate and robust predictive models. researchgate.net This requires large and diverse datasets of high-quality experimental data. As more data on methyl camphorate and its derivatives become available, the predictive power of AI and ML models will continue to improve. The integration of AI can also enhance the accessibility and utilization of real-world data, including the extraction, standardization, and harmonization of information from various sources. nih.gov

The application of AI and ML is not limited to property prediction. These technologies can also be used to optimize synthetic routes, predict reaction outcomes, and even propose novel reaction pathways. mdpi.com For example, an AI system could be tasked with designing the most efficient and sustainable synthesis of a specific methyl camphorate derivative, taking into account factors such as yield, cost, and environmental impact.

Exploration of Novel Reactivity and Unconventional Transformations

While the chemistry of camphor (B46023) and its derivatives has been studied for over a century, there is still much to be discovered in terms of their reactivity. researchgate.net Researchers are actively exploring novel and unconventional transformations of the camphor scaffold to access new chemical space and create molecules with unique properties. researchgate.net

Recent advancements in C-H functionalization methodologies are providing new ways to selectively and predictably derivatize the camphor framework. researchgate.net These methods allow for the direct conversion of C-H bonds, which are ubiquitous in organic molecules, into a variety of functional groups. This opens up new possibilities for the synthesis of complex methyl camphorate derivatives that were previously difficult or impossible to access.

Another area of active research is the use of camphor derivatives in asymmetric catalysis. The inherent chirality of camphor makes it an excellent starting material for the synthesis of chiral ligands and catalysts. mdpi.com These catalysts can be used to control the stereochemistry of chemical reactions, which is crucial for the production of enantiomerically pure compounds. Researchers are exploring the use of novel camphor-derived catalysts in a variety of asymmetric transformations, including glycosylation reactions. mdpi.com

The study of unusual transformations of camphor and its derivatives has also led to the discovery of new and unexpected reaction pathways. researchgate.net For example, the reaction of camphor with metallic sodium has been shown to produce a complex dimeric product through a series of unexpected rearrangements. researchgate.net These types of discoveries not only expand our fundamental understanding of chemical reactivity but can also lead to the development of new synthetic methods.

Future research in this area will likely focus on the development of even more selective and efficient methods for the functionalization of the camphor scaffold. This will involve the design of new catalysts, the exploration of new reaction conditions, and the use of computational tools to guide experimental design. The ultimate goal is to be able to precisely control the structure and properties of methyl camphorate derivatives to meet the demands of a wide range of applications.

Green Chemistry Principles in Methyl Camphorate Synthesis and Derivatization

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development, and the synthesis of methyl camphorate and its derivatives is no exception. magritek.com Green chemistry is a framework of twelve principles that aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. acs.orgcore.ac.uk

One of the key principles of green chemistry is the use of renewable feedstocks. magritek.com Camphor, the precursor to methyl camphorate, is a naturally occurring compound that can be extracted from the wood of the camphor laurel tree. researchgate.net This makes it a renewable and sustainable starting material for chemical synthesis.

Another important principle of green chemistry is the maximization of atom economy. acs.org This means designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. diva-portal.org Researchers are developing new synthetic methods for methyl camphorate and its derivatives that have high atom economy, such as catalytic reactions that use small amounts of a catalyst to facilitate a transformation without being consumed in the process. acs.org

The use of safer solvents and reaction conditions is also a key aspect of green chemistry. magritek.com Traditional organic synthesis often relies on the use of volatile and toxic organic solvents. Researchers are exploring the use of greener alternatives, such as water, supercritical fluids, and ionic liquids, for the synthesis of methyl camphorate and its derivatives. slideshare.net They are also developing solvent-free reaction conditions, which can further reduce the environmental impact of chemical synthesis. core.ac.uk

The development of biocatalytic methods is another promising area of green chemistry research. Enzymes are highly specific and efficient catalysts that can often carry out transformations under mild and environmentally friendly conditions. acs.org Researchers are exploring the use of enzymes for the synthesis and derivatization of methyl camphorate, which could lead to cleaner and more sustainable manufacturing processes.